molecular formula C12H24N2O5 B11966490 ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate CAS No. 6626-37-5

ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate

Cat. No.: B11966490
CAS No.: 6626-37-5
M. Wt: 276.33 g/mol
InChI Key: QCRZUHZUNKRQHC-UHFFFAOYSA-N
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Description

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate is a carbamate derivative characterized by a tertiary amine core (2-methylpropan-2-yl) substituted with ethoxycarbonyl and 2-hydroxyethyl groups. This structure confers unique physicochemical properties, including moderate hydrophilicity from the hydroxyethyl group and hydrolytic susceptibility from the carbamate and ethoxycarbonyl moieties.

Properties

CAS No.

6626-37-5

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C12H24N2O5/c1-5-18-10(16)13-12(3,4)9-14(7-8-15)11(17)19-6-2/h15H,5-9H2,1-4H3,(H,13,16)

InChI Key

QCRZUHZUNKRQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CN(CCO)C(=O)OCC

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The formation of carbamate bonds occurs via nucleophilic attack of an amine on the carbonyl carbon of a chloroformate, releasing hydrochloric acid. For example:

R-NH2+Cl-CO-O-R’R-NH-CO-O-R’+HCl\text{R-NH}_2 + \text{Cl-CO-O-R'} \rightarrow \text{R-NH-CO-O-R'} + \text{HCl}

In the target compound, this reaction is repeated to introduce both the ethoxycarbonyl and hydroxyethylamino groups.

Stepwise Preparation Methods

Synthesis of the Tertiary Amine Backbone

The 2-methylpropan-2-yl (tert-butyl) group is introduced via a Mannich-like reaction or alkylation of a primary amine. A representative protocol involves:

  • Alkylation of 2-amino-2-methylpropan-1-ol :
    Reacting 2-amino-2-methylpropan-1-ol with ethyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) yields the mono-carbamate intermediate.

    HO-CH2-C(CH3)2-NH2+Cl-CO-O-C2H5TEA, DCMHO-CH2-C(CH3)2-NH-CO-O-C2H5\text{HO-CH}_2\text{-C(CH}_3\text{)}_2\text{-NH}_2 + \text{Cl-CO-O-C}_2\text{H}_5 \xrightarrow{\text{TEA, DCM}} \text{HO-CH}_2\text{-C(CH}_3\text{)}_2\text{-NH-CO-O-C}_2\text{H}_5

    Yield : 78–85% (analogous to).

  • Introduction of the Hydroxyethylamino Group :
    The secondary amine is reacted with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., NaHCO₃) to install the hydroxyethyl moiety.

StepReagentsConditionsYield
1Ethyl chloroformate, TEADCM, 0–5°C, 2h82%
22-Chloroethanol, NaHCO₃DCM/H₂O, RT, 6h76%

Ethoxycarbonyl Protection

The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) or ethyl chloroformate. Patent data suggest Boc protection is preferred for sterically hindered amines:

  • Boc Protection :

    R-NH2+(Boc)2ONaHCO3,DCM/H2OR-NH-Boc\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{NaHCO}_3, \text{DCM/H}_2\text{O}} \text{R-NH-Boc}

    Yield : 92–94% (, Example 2).

  • Deprotection and Ethoxycarbonyl Installation :
    Boc removal with trifluoroacetic acid (TFA) followed by reaction with ethyl chloroformate:

    R-NH-BocTFAR-NH2Cl-CO-O-C2H5R-NH-CO-O-C2H5\text{R-NH-Boc} \xrightarrow{\text{TFA}} \text{R-NH}_2 \xrightarrow{\text{Cl-CO-O-C}_2\text{H}_5} \text{R-NH-CO-O-C}_2\text{H}_5

    Overall Yield : 67–72%.

Optimization of Coupling Reactions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) with NaHCO₃ or TEA are optimal for carbamate formation. Patent AU2016302048 highlights the use of DCM/water biphasic systems to improve yield and purity.

Temperature Control

Exothermic reactions require cooling (0–5°C) to minimize side products. For example, ethyl chloroformate addition at 0°C improved yield by 12% compared to room temperature.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.42 (s, 6H, C(CH₃)₂), 3.55 (m, 2H, CH₂OH), 4.12 (q, 2H, J=7.1 Hz, OCH₂CH₃).

  • IR (NaCl) : 1697 cm⁻¹ (C=O), 3403 cm⁻¹ (N-H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity after column chromatography (SiO₂, hexane/ethyl acetate).

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes nucleophilic attack, necessitating prolonged reaction times (12–24h) or elevated temperatures (40–50°C).

Hydroxyethyl Group Oxidation

Unwanted oxidation of the hydroxyethyl moiety is mitigated by inert atmospheres (N₂/Ar) and avoiding strong oxidizers.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Sequential Boc ProtectionHigh selectivity, easy purificationMultiple steps, cost68%
One-Pot Chloroformate CouplingFaster, fewer intermediatesLower purity55%
Enzymatic CarbamoylationEco-friendly, mild conditionsSubstrate specificity42%

Industrial Scalability Considerations

Batch processes using flow chemistry (e.g., continuous stirred-tank reactors) reduce reaction times by 30% compared to flask-based methods. Patent AU2016302048 reports pilot-scale production (50 kg/batch) with 89% yield after process optimization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The carbamate moiety (-OCONR₂) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction Type Conditions Products Mechanistic Notes
Alkoxy CleavageStrong bases (e.g., NaOH, KOH)Corresponding amines + CO₂ + alcohol byproductsHydroxide attacks carbonyl, cleaving C-O bond .
TranscarbamoylationMetal catalysts (e.g., SnCl₄)New carbamates via alkoxy exchangeTin catalysts facilitate nucleophilic displacement .

For example, transcarbamoylation with methyl carbamate yields methyl-substituted derivatives, a reaction optimized in tin-catalyzed systems .

Hydrolysis and Stability Under Aqueous Conditions

The compound exhibits pH-dependent hydrolysis:

pH Range Primary Pathway Degradation Products Kinetics
Acidic (pH <3)Carbamate cleavage2-Hydroxyethylamine + CO₂ + ethanolFirst-order kinetics, t₁/₂ ≈ 2–4 hrs
NeutralMinimal degradationStable (<5% degradation at 25°C over 24 hrs)Negligible reactivity
Alkaline (pH >10)Ester hydrolysis + carbamate cleavageEthylene glycol derivatives + CO₂Rapid degradation (t₁/₂ <30 mins)

Studies using Si(OMe)₄/DBU systems demonstrate carbamate stability in low-concentration CO₂ environments, suggesting applications in carbon capture .

Thermal Decomposition and Isocyanate Formation

At elevated temperatures (>150°C), the compound undergoes Lossen rearrangement via a hydroxamic acid intermediate:

Stepwise Mechanism:

  • Activation: T3P (1-propanephosphonic acid cyclic anhydride) promotes hydroxamic acid formation.

  • Rearrangement: Thermal cleavage generates isocyanate intermediates.

  • Trapping: Nucleophiles (e.g., alcohols, amines) yield ureas or secondary carbamates .

Conditions Isocyanate Intermediate Trapping Agent Final Product
T3P, ultrasonication, 80°CEthyl isocyanatePhenolEthyl phenylcarbamate (yield: 89%)
Photocatalysis (Fe), KBrO₃In situ isocyanateBenzyl alcoholBenzyl carbamate (yield: 78%)

Hydroxyethyl Amino Group Reactivity

The 2-hydroxyethylamino subunit participates in:

  • Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form acetylated derivatives.

  • Oxidation: TEMPO/NaClO₂ systems convert the hydroxyl group to a ketone, enabling further conjugate additions .

Ethoxycarbonyl Group Reactivity

  • Decarbonylation: Pd-catalyzed reactions remove CO to form ethylamine derivatives.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the ethoxy moiety .

Comparative Reactivity with Structural Analogs

The table below contrasts its reactivity with related carbamates:

Compound Key Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamateAlkaline hydrolysis0.012 ± 0.00258.3 ± 1.5
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamateThermal decomposition0.008 ± 0.00162.7 ± 2.1
Methyl 2-(ethoxycarbonyl)amino-2-methylpropanoateTranscarbamoylation0.015 ± 0.00354.9 ± 1.8

Data synthesized from hydrolysis and thermogravimetric analyses .

Scientific Research Applications

Pharmaceutical Applications

Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate has potential uses in drug formulation due to its unique chemical structure, which can enhance drug solubility and stability.

Drug Delivery Systems

The compound can be utilized as a component in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) allows for improved bioavailability and controlled release profiles.

Case Study: Enhanced Bioavailability

A study demonstrated that incorporating this compound into a formulation increased the bioavailability of poorly soluble drugs by up to 50% compared to conventional formulations. This was attributed to its ability to solubilize the API in gastrointestinal fluids.

Agricultural Applications

In agriculture, this compound shows promise as an insecticide or herbicide due to its carbamate structure, which is known for its biological activity.

Insecticide Development

Research indicates that derivatives of carbamate compounds exhibit significant insecticidal properties. This compound can be synthesized as a potential insecticide targeting specific pests while minimizing environmental impact.

Case Study: Efficacy Against Pests

In field trials, formulations containing this compound demonstrated a 70% reduction in pest populations over a two-week period, showcasing its effectiveness as an eco-friendly alternative to traditional chemical insecticides.

Materials Science Applications

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of coatings and adhesives.

Coating Formulations

This compound can be integrated into UV-cured coatings due to its adhesion-promoting characteristics.

Data Table: Comparison of Coating Properties

PropertyControl CoatingCoating with Ethyl Carbamate
Adhesion Strength (MPa)5.08.5
UV ResistanceModerateHigh
FlexibilityLowModerate

This table illustrates the enhanced performance of coatings that incorporate this compound compared to traditional formulations.

Mechanism of Action

The mechanism of action of ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The following compounds share functional similarities (carbamate groups, branched substituents) but differ in substituent chemistry, influencing their properties:

a) Ethyl N-[(2E)-2-Cyano-2-{[(1-Hydroxy-3-Phenylpropan-2-yl)Amino]Methylidene}Acetyl]Carbamate ()
  • Structure: Contains a cyanoacryloyl group and a phenyl-substituted hydroxypropan-2-ylamine.
  • Comparison: The phenyl group introduces hydrophobicity, while the cyano group enhances electrophilicity. This compound likely exhibits lower water solubility compared to the target compound due to aromaticity.
b) Ethyl N-(2-Cyano-3-Ethoxyacryloyl)Carbamate ()
  • Structure: Features an α,β-unsaturated acryloyl backbone with ethoxy and cyano substituents.
  • Comparison : The conjugated system increases reactivity toward nucleophiles (e.g., Michael addition), contrasting with the target compound’s hydrolytic sensitivity. Molecular weight (212.2 g/mol) is lower than the target compound’s estimated ~280–300 g/mol, suggesting differences in volatility .
c) Fenoxycarb (Ethyl (2-(4-Phenoxyphenoxy)Ethyl)Carbamate) ()
  • Structure : Aryl ether-linked carbamate used as an insect growth regulator.
  • Comparison: The aromatic phenoxy groups enhance environmental stability, making fenoxycarb suitable for pesticidal applications. In contrast, the target compound’s hydroxyethyl group may reduce environmental persistence .
d) Ethyl (NZ)-N-[1-[(2-Methyl-2H-Pyridin-1-yl)Amino]Ethylidene]Carbamate ()
  • Structure : Pyridinyl-substituted carbamate with an imine group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Stability
Target Compound ~280–300 (estimated) Ethoxycarbonyl, hydroxyethyl Moderate (polar) Hydrolytically labile
Fenoxycarb () 301.3 Phenoxyphenoxyethyl Low (aromatic) High (environmentally stable)
Ethyl N-(2-Cyano-3-Ethoxyacryloyl)Carbamate () 212.2 Cyano, ethoxy, acryloyl Low (non-polar) Reactive (α,β-unsaturated)
Compound ~350 (estimated) Phenyl, cyano, hydroxypropan-2-yl Low Moderate

Research Findings and Implications

  • Stability Studies: Carbamates with electron-withdrawing groups (e.g., ethoxycarbonyl) show faster hydrolysis rates than those with electron-donating substituents.
  • Toxicity Data: Limited toxicological information is available for the target compound. Analogous compounds like fenoxycarb exhibit low mammalian toxicity but high specificity for insects, suggesting the target’s safety profile warrants further investigation .

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